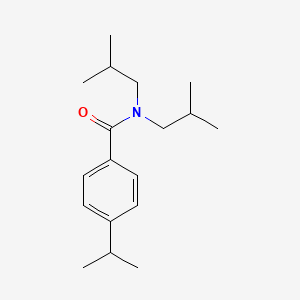![molecular formula C18H18N2O2 B5854886 5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMOM or DMMO in scientific literature.
Mécanisme D'action
The mechanism of action of DMOM is not fully understood. However, studies have shown that DMOM induces apoptosis in cancer cells by activating the caspase cascade. DMOM also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, DMOM inhibits fungal and bacterial growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
DMOM has been shown to have both biochemical and physiological effects. Biochemically, DMOM inhibits the activity of various enzymes such as acetylcholinesterase and tyrosinase. Physiologically, DMOM has been shown to reduce blood glucose levels in diabetic rats. DMOM has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMOM has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various fields. However, DMOM has some limitations as well. It is toxic in high doses and requires careful handling. In addition, DMOM has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for DMOM research. In medicinal chemistry, DMOM can be further studied for its potential as an anticancer agent. The mechanism of action of DMOM can be further elucidated to develop more effective cancer therapies. In material science, DMOM-based polymers can be further developed for various applications such as drug delivery and tissue engineering. In agriculture, DMOM can be further studied for its potential use as a herbicide, especially in organic farming.
Méthodes De Synthèse
The synthesis of DMOM involves the reaction of 3,5-dimethylphenol with 4-methylbenzyl chloride in the presence of sodium hydride to form 5-[(3,5-dimethylphenoxy)methyl]-4-methylbenzyl chloride. This intermediate is then reacted with sodium azide in the presence of copper (I) iodide to form DMOM.
Applications De Recherche Scientifique
DMOM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, DMOM has shown promising results as an anticancer agent. Studies have shown that DMOM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMOM has also shown potential as an antifungal and antibacterial agent.
DMOM has also been studied for its applications in material science. It has been used as a building block for the synthesis of various polymers and dendrimers. DMOM-based polymers have shown excellent thermal stability and mechanical properties.
In agriculture, DMOM has been studied for its potential use as a herbicide. Studies have shown that DMOM inhibits the growth of weeds by inhibiting photosynthesis.
Propriétés
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-6-15(7-5-12)18-19-17(22-20-18)11-21-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFBUROLLFSEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)
![6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5854841.png)

![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)
![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
![N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)



![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)